

In-depth Technical Guide to the Physicochemical Properties of Furtrethonium

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Compound of Interest

Compound Name: *Furtrethonium chloride*

Cat. No.: *B15193742*

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Disclaimer: Information regarding "**Furtrethonium chloride**" is not readily available in public scientific literature. This guide provides a comprehensive overview of the physicochemical properties and pharmacological actions of Furtrethonium iodide, a closely related salt. The furtrethonium cation is the active moiety, and its properties are detailed herein.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of Furtrethonium's core physicochemical properties, its mechanism of action as a muscarinic acetylcholine receptor agonist, and generalized experimental protocols for its synthesis and analysis.

Physicochemical Properties of Furtrethonium Iodide

The fundamental physicochemical characteristics of Furtrethonium iodide are summarized in the table below, providing a consolidated reference for laboratory and development settings.

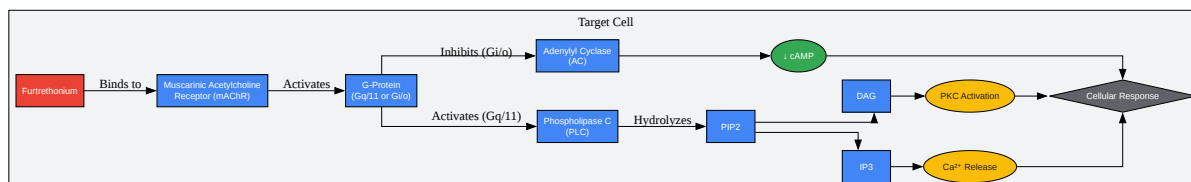
Property	Value	Source(s)
Chemical Name	(2-Furylmethyl)trimethylammonium iodide	[1]
Synonyms	Furtrethonium iodide, Furamon, Furmethide iodide	[1][2]
CAS Number	541-64-0	[3][4]
Molecular Formula	C ₈ H ₁₄ INO	[3][4]
Molecular Weight	267.11 g/mol	[3][4]
Melting Point	116-117 °C	[3]
Solubility	Soluble in water and alcohol. Practically insoluble in benzene.	[4]
pKa	Data not available in cited sources.	
Appearance	Crystals	[4]

Mechanism of Action: Muscarinic Acetylcholine Receptor Agonist

Furtrethonium is a cholinergic agent that functions as a direct-acting agonist at muscarinic acetylcholine receptors (mAChRs).[3] These receptors are pivotal in the parasympathetic nervous system, modulating a wide array of physiological functions. By mimicking the action of the endogenous neurotransmitter acetylcholine, furtrethonium activates these receptors, leading to downstream cellular responses.

The binding of furtrethonium to mAChRs, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade. Depending on the receptor subtype (M1-M5), this can lead to various intracellular events, including the activation of phospholipase C (PLC) or the inhibition of adenylyl cyclase. For instance, the activation of M1, M3, and M5 receptors typically leads to the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).



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Signaling pathway of Furtrethonium as a muscarinic acetylcholine receptor agonist.

Experimental Protocols

General Synthesis of Furtrethonium Iodide (Quaternization)

The synthesis of furtrethonium iodide is typically achieved through a quaternization reaction. This involves the reaction of a tertiary amine, 2-(dimethylaminomethyl)furan, with an alkylating agent, methyl iodide.

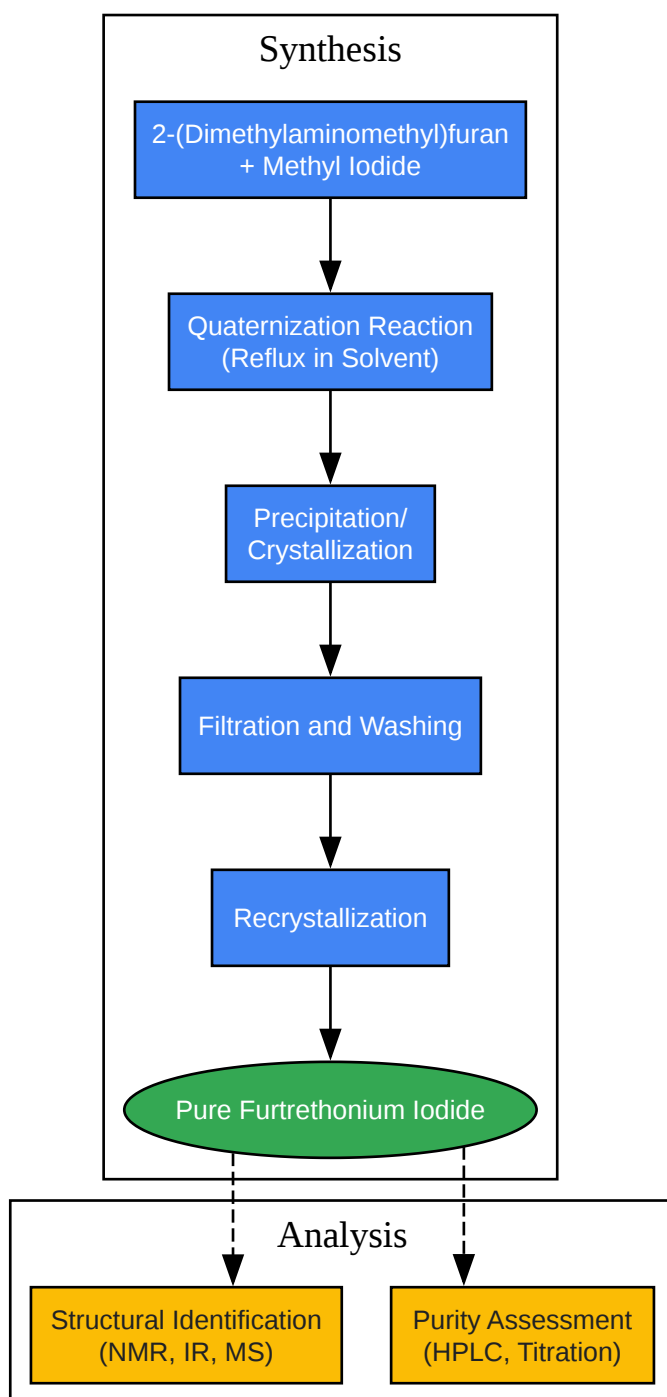
Materials:

- 2-(Dimethylaminomethyl)furan
- Methyl iodide
- Anhydrous solvent (e.g., acetonitrile or ethanol)

- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Drying tube
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol/ethyl acetate)

Procedure:

- In a round-bottom flask, dissolve 2-(dimethylaminomethyl)furan in the anhydrous solvent.
- While stirring, add a stoichiometric equivalent of methyl iodide to the solution.
- Attach a reflux condenser and a drying tube to the flask.
- Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- The product, Furtrethonium iodide, may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
- Collect the solid product by filtration and wash with a small amount of cold solvent.
- Purify the crude product by recrystallization from a suitable solvent system to obtain pure crystals of Furtrethonium iodide.



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General experimental workflow for the synthesis and analysis of Furtrethonium iodide.

Analytical Methods for Furtrethonium Iodide

A combination of spectroscopic and chromatographic techniques can be employed for the characterization and purity assessment of synthesized Furtrethonium iodide.

Structural Elucidation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure by identifying the types and connectivity of protons and carbon atoms.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the furtrethonium cation.

Purity and Quantification:

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be developed for purity assessment and quantification. Detection can be achieved using a UV detector.
- Titration: The iodide content can be determined by argentometric titration, where a standard solution of silver nitrate is used to titrate the iodide ions.
- Ion Chromatography: This technique can be used for the specific determination of the iodide anion.

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References

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